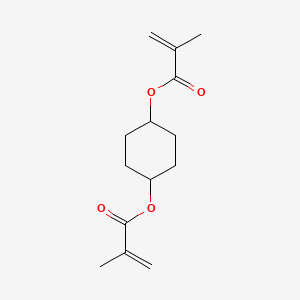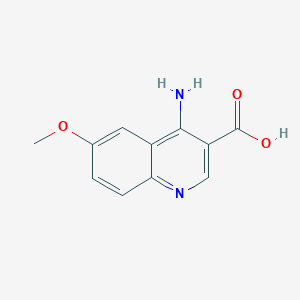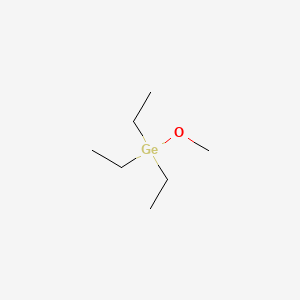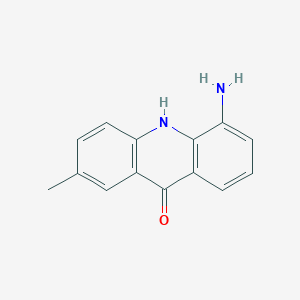
4-Amino-3-phenylbutan-1-ol
Übersicht
Beschreibung
4-Amino-3-phenylbutan-1-ol is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . The compound is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 . The canonical SMILES representation is C1=CC=C(C=C1)C(CCO)CN . Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.23 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 165.115364102 g/mol . The topological polar surface area is 46.2 Ų . The compound has a complexity of 110 .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
4-Amino-3-phenylbutan-1-ol wurde auf seine potenziellen pharmakologischen Wirkungen untersucht. Es ist strukturell verwandt mit Verbindungen, die eine Aktivität des zentralen Nervensystems zeigen, was es zu einem Kandidaten für die Entwicklung neuer Therapeutika macht . Seine Analoga sind dafür bekannt, mit GABAergen Systemen zu interagieren, was mögliche Anwendungen bei der Behandlung von Erkrankungen wie Epilepsie, neuropathischen Schmerzen und Angststörungen nahelegt .
Chemische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle. Sie wurde zur Herstellung verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika . Seine Reaktivität mit anderen chemischen Reagenzien ermöglicht die Herstellung verschiedener molekularer Strukturen, die auf bestimmte Funktionen oder Aktivitäten zugeschnitten werden können.
Studien zur biologischen Aktivität
Forscher haben die biologische Aktivität von this compound aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Verbindungen untersucht. Es wurde in Assays verwendet, um seine Wechselwirkung mit biologischen Rezeptoren und Enzymen zu verstehen. Diese Studien helfen bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Analytische Chemie
Als Standard in der analytischen Chemie wird this compound zur Kalibrierung von Instrumenten wie HPLC und LC-MS verwendet . Seine bekannten Eigenschaften liefern einen Maßstab für die Messung des Vorhandenseins und der Konzentration ähnlicher Verbindungen in komplexen Mischungen.
Sicherheits- und Regulierungsstudien
Das Verständnis des Sicherheitsprofils chemischer Verbindungen ist entscheidend. This compound wurde Sicherheitsbewertungen unterzogen, um seine Gefahrenhinweise, Vorsichtsmaßnahmen und korrekte Handhabungsprozeduren zu ermitteln . Diese Informationen sind für Forscher und Industrie unerlässlich, um die Sicherheitsbestimmungen einzuhalten und eine sichere Handhabung und Verwendung zu gewährleisten.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-amino-3-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXXZZHXOYACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590748 | |
| Record name | 4-Amino-3-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-40-0 | |
| Record name | 4-Amino-3-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)
![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)





![6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627710.png)



![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
